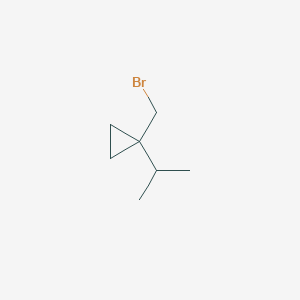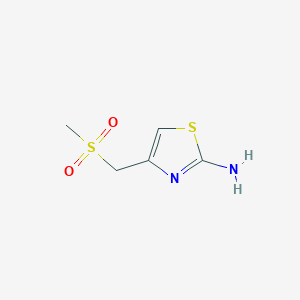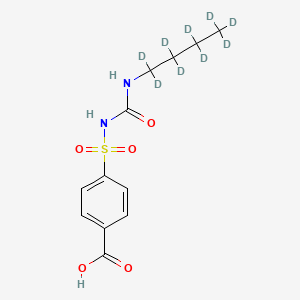
Carboxytolbutamide-d9 (butyl-d9)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Carboxy Tolbutamide-d9 is a deuterated derivative of 4-Carboxy Tolbutamide, which is a metabolite of Tolbutamide. Tolbutamide is a sulfonylurea class drug used primarily for the treatment of type 2 diabetes mellitus. The deuterated form, 4-Carboxy Tolbutamide-d9, is often used in scientific research, particularly in the field of proteomics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carboxy Tolbutamide-d9 involves the incorporation of deuterium atoms into the molecular structure of 4-Carboxy Tolbutamide. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the compound.
Industrial Production Methods
Industrial production of 4-Carboxy Tolbutamide-d9 typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to verify the deuterium content and overall purity of the compound .
化学反応の分析
Types of Reactions
4-Carboxy Tolbutamide-d9 can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The sulfonylurea group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylate salts, while reduction can produce alcohols .
科学的研究の応用
4-Carboxy Tolbutamide-d9 is widely used in scientific research due to its deuterated nature, which makes it an excellent tool for:
Proteomics: Used as an internal standard in mass spectrometry for the quantification of proteins and peptides.
Metabolic Studies: Helps in tracing metabolic pathways and studying the metabolism of Tolbutamide.
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion (ADME) of Tolbutamide and its metabolites.
Drug Development: Assists in the development of new drugs by providing insights into the metabolic fate of Tolbutamide.
作用機序
The mechanism of action of 4-Carboxy Tolbutamide-d9 is similar to that of Tolbutamide. Tolbutamide works by stimulating the release of insulin from the beta cells of the pancreas. It binds to the sulfonylurea receptor on the beta cell membrane, leading to the inhibition of ATP-sensitive potassium channels. This results in the depolarization of the cell membrane, opening of voltage-gated calcium channels, and influx of calcium ions. The increased intracellular calcium concentration triggers the exocytosis of insulin-containing granules .
類似化合物との比較
Similar Compounds
Tolbutamide: The parent compound, used for the treatment of type 2 diabetes.
4-Carboxy Tolbutamide: The non-deuterated form of 4-Carboxy Tolbutamide-d9.
Chlorpropamide: Another sulfonylurea drug with a similar mechanism of action.
Acetohexamide: A first-generation sulfonylurea with similar pharmacological properties.
Uniqueness
4-Carboxy Tolbutamide-d9 is unique due to its deuterated nature, which provides several advantages in scientific research. The presence of deuterium atoms enhances the stability of the compound and allows for more accurate quantification in mass spectrometry. This makes it a valuable tool for proteomics and metabolic studies.
特性
分子式 |
C12H16N2O5S |
|---|---|
分子量 |
309.39 g/mol |
IUPAC名 |
4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutylcarbamoylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C12H16N2O5S/c1-2-3-8-13-12(17)14-20(18,19)10-6-4-9(5-7-10)11(15)16/h4-7H,2-3,8H2,1H3,(H,15,16)(H2,13,14,17)/i1D3,2D2,3D2,8D2 |
InChIキー |
GCMVATDSSHTCOS-WRMMWXQOSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)O |
正規SMILES |
CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


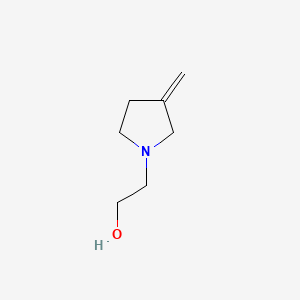
![2-[1-(Aminomethyl)cyclopropyl]propan-2-ol](/img/structure/B15128541.png)
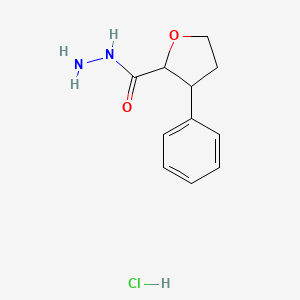
![1-(5,6-Dihydro-4H-[1,4]oxazin-2-YL)-2,2,2-trifluoro-ethanone](/img/structure/B15128552.png)
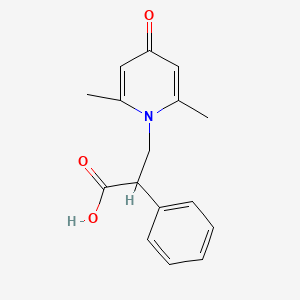
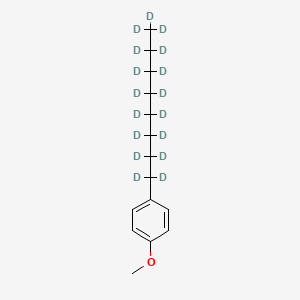

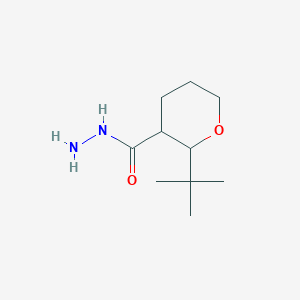
![N-[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-ylidene]hydroxylamine](/img/structure/B15128581.png)
![7,7-Dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B15128589.png)
![1-[2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B15128590.png)
